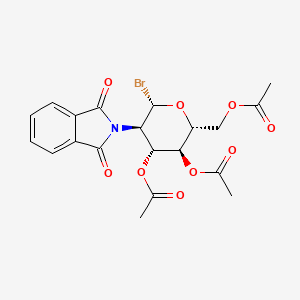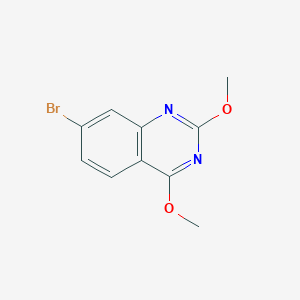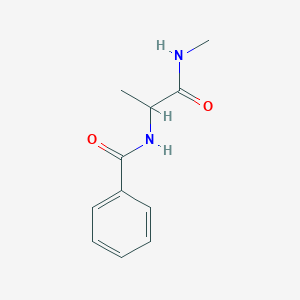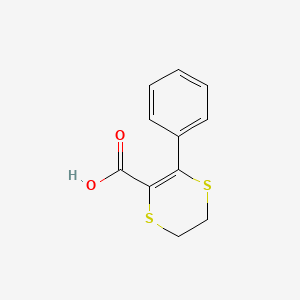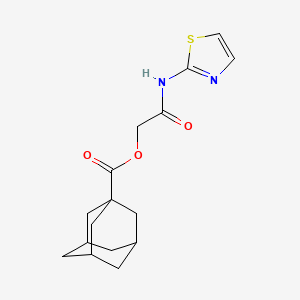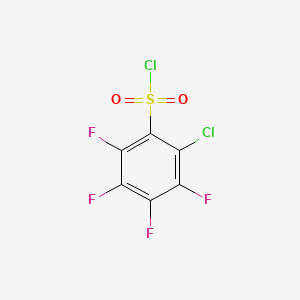
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6ClF4SO2Cl. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 3,4,5,6-tetrafluorophthalic acid with thionyl chloride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to sulfinyl or sulfenyl derivatives under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are frequently used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites. The chlorine and fluorine atoms on the benzene ring enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to achieve the desired chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorobenzenesulfonyl chloride: Similar in structure but with an additional fluorine atom, making it more electron-withdrawing and reactive.
2-Chloro-4-fluorobenzenesulfonyl chloride: Contains fewer fluorine atoms, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which imparts unique electronic properties and reactivity.
Uniqueness
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride is unique due to its specific arrangement of chlorine and fluorine atoms, which provides a balance of reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6Cl2F4O2S |
|---|---|
Peso molecular |
283.03 g/mol |
Nombre IUPAC |
2-chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6Cl2F4O2S/c7-1-2(9)3(10)4(11)5(12)6(1)15(8,13)14 |
Clave InChI |
ATEHUTRDHKNWHJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)S(=O)(=O)Cl)Cl)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


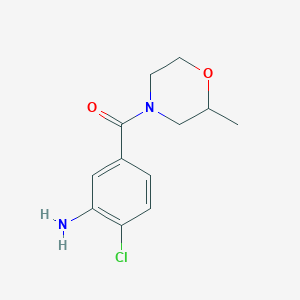

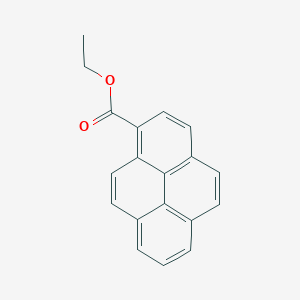
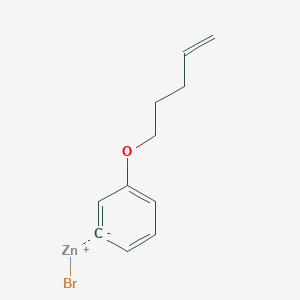
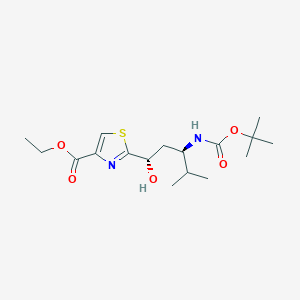
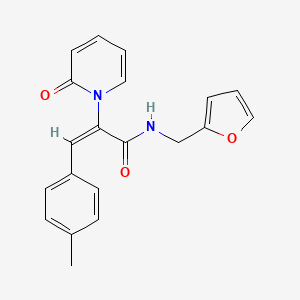
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
